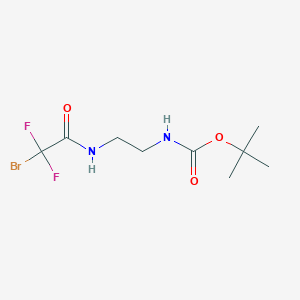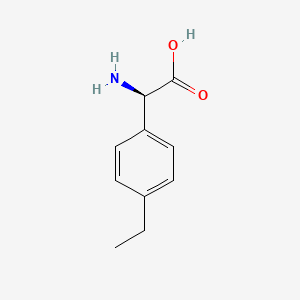![molecular formula C14H13NO3S2 B15238250 4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran core and a methoxyphenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable thieno[2,3-b]thiopyran derivative under acidic or basic conditions to form the imino linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno[2,3-b]thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in drug discovery programs targeting specific enzymes or receptors.
Industry: In the industrial sector, it might be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but differing in its pharmacological effects.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but has different chemical properties and applications.
Allylamine: An unsaturated amine with different reactivity and uses.
Uniqueness: (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a thieno[2,3-b]thiopyran core and a methoxyphenyl imino group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H13NO3S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-imine |
InChI |
InChI=1S/C14H13NO3S2/c1-18-11-4-2-10(3-5-11)15-13-6-8-19-14-12(13)7-9-20(14,16)17/h2-6,8H,7,9H2,1H3 |
Clave InChI |
YWBSBXLGPIAKJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C=CSC3=C2CCS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)

![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)




![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)


![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
